(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine is an organic compound that belongs to the class of diimines. These compounds are characterized by the presence of two imine groups (C=N) within their molecular structure. The specific compound features bulky tert-butyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine typically involves the condensation of 2,5-di-tert-butylbenzaldehyde with ethylenediamine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the imine bonds. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by an acid such as hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine is used as a ligand in coordination chemistry. Its bulky tert-butyl groups can provide steric protection to metal centers, influencing the stability and reactivity of metal complexes.
Biology and Medicine
Industry
In industry, diimines can be used as intermediates in the synthesis of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine would depend on its specific application. As a ligand in coordination chemistry, it can form stable complexes with metal ions, influencing their electronic and steric properties. The imine groups can participate in coordination to metal centers, while the bulky tert-butyl groups provide steric hindrance.
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N~1~,N~2~-Bis(phenyl)ethane-1,2-diimine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
(1E,2E)-N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine: Features trimethyl groups instead of tert-butyl groups, affecting its reactivity and stability.
Uniqueness
The presence of the bulky tert-butyl groups in (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine makes it unique compared to other diimines. These groups can provide steric protection to metal centers in coordination complexes, influencing their stability and reactivity. Additionally, the electronic effects of the tert-butyl groups can impact the compound’s chemical behavior.
Properties
CAS No. |
700375-16-2 |
---|---|
Molecular Formula |
C30H44N2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
N,N'-bis(2,5-ditert-butylphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C30H44N2/c1-27(2,3)21-13-15-23(29(7,8)9)25(19-21)31-17-18-32-26-20-22(28(4,5)6)14-16-24(26)30(10,11)12/h13-20H,1-12H3 |
InChI Key |
RCRXYSASSRDOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=CC=NC2=C(C=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.